1-(4-chlorophenyl)-2-({5-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one
Description
This compound is a bis-triazole derivative featuring two 4H-1,2,4-triazole rings connected via sulfanyl (–S–) bridges. Each triazole ring is substituted with a prop-2-en-1-yl group and further functionalized with a 4-chlorophenyl ethanone moiety. Such triazole-based scaffolds are widely studied for their stability, hydrogen-bonding capacity, and versatility in medicinal chemistry .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24Cl2N6O2S2/c1-3-13-34-24(30-32-26(34)38-16-22(36)18-5-9-20(28)10-6-18)15-25-31-33-27(35(25)14-4-2)39-17-23(37)19-7-11-21(29)12-8-19/h3-12H,1-2,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINOHGISBCARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)CC3=NN=C(N3CC=C)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Cl2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-2-({5-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring , which is known for its diverse biological activities. The presence of chlorophenyl and sulfanyl groups suggests potential interactions with biological targets.
Molecular Formula
Key Structural Features
| Feature | Description |
|---|---|
| Chlorophenyl group | Enhances lipophilicity and activity |
| Triazole ring | Known for antifungal and anticancer properties |
| Sulfanyl linkages | Potential for redox activity |
Antifungal Properties
Research indicates that compounds containing triazole moieties exhibit significant antifungal activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various fungal strains, including Candida and Aspergillus species. The specific compound under review may share similar mechanisms of action due to its structural components.
Anticancer Activity
Several studies have explored the anticancer potential of triazole-based compounds. For example, a study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that triazole derivatives showed cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways including the modulation of Bcl-2 family proteins .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes involved in fungal sterol biosynthesis.
- Induction of Apoptosis : Through interactions with cellular pathways that regulate apoptosis.
- Antioxidant Activity : The sulfanyl groups may contribute to redox reactions that protect against oxidative stress.
Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of triazole derivatives against Candida albicans. The results indicated that certain modifications in the structure significantly enhanced antifungal activity compared to standard treatments like fluconazole .
Study 2: Anticancer Screening
In another study focusing on anticancer properties, a library of compounds was screened against multicellular spheroids to assess their effectiveness in inhibiting tumor growth. The results showed that compounds with similar structural features to our target compound exhibited promising cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Similarity and Computational Analysis
The Tanimoto coefficient (Tc) and Dice index are widely used to quantify structural similarity. For example:
- Aglaithioduline (a triazole derivative) shows ~70% similarity to SAHA (a histone deacetylase inhibitor) based on Tc values, highlighting the relevance of triazole cores in mimicking bioactive scaffolds .
- Fluconazole analogues with Tc > 0.8 exhibit comparable hydrogen-bonding patterns and logP values to the target compound, as demonstrated in EPA CompTox database analyses .
Table 1: Molecular Properties Comparison
| Property | Target Compound | CAS 476485-84-4 | 2,4-Difluorophenyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 621.1 | 465.9 | 522.6 |
| logP (Predicted) | 3.8 | 4.2 | 3.5 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 8 | 6 | 9 |
| Rotatable Bonds | 9 | 5 | 7 |
Data derived from synthetic protocols and computational models
Pharmacokinetic and Physicochemical Profiles
- The absence of hydrogen bond donors may limit target engagement compared to analogues with hydroxyl or amine groups .
- CAS 476485-84-4 : Increased logP (4.2) due to methylphenyl groups correlates with enhanced blood-brain barrier penetration in preclinical models .
- Difluorophenyl Analogue : Lower logP (3.5) and additional sulfonyl groups improve solubility but reduce metabolic stability in cytochrome P450 assays .
Crystallographic and Spectroscopic Comparisons
- X-ray Diffraction : SHELXL-refined structures of related triazoles reveal planar triazole rings with dihedral angles < 10° between aromatic systems, a feature critical for π-π stacking in protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
